molecular formula C23H20N2O4 B2807032 Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate CAS No. 338785-27-6

Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate

Cat. No.: B2807032
CAS No.: 338785-27-6
M. Wt: 388.423
InChI Key: UKLHKFUNMVMPPL-LTGZKZEYSA-N
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Description

Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate is a β-enamino ester derivative characterized by a benzoylamino group at position 2 and a 4-phenoxyanilino substituent at position 3 of the acrylate backbone. This compound belongs to a class of molecules widely studied for their utility as intermediates in synthesizing bioactive compounds, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl (E)-2-benzamido-3-(4-phenoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-28-23(27)21(25-22(26)17-8-4-2-5-9-17)16-24-18-12-14-20(15-13-18)29-19-10-6-3-7-11-19/h2-16,24H,1H3,(H,25,26)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLHKFUNMVMPPL-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC=C(C=C1)OC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate typically involves multi-step organic reactions. One common method includes the reaction of methyl acrylate with benzoyl chloride to form methyl 2-(benzoylamino)acrylate. This intermediate is then reacted with 4-phenoxyaniline under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on Geometry
  • Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate (): This compound exhibits significant steric and electronic differences due to its dichlorophenoxy and dimethoxypyrimidinyloxy substituents. The central benzene ring forms dihedral angles of 65.71° and 44.42° with adjacent rings, contrasting with the planar arrangement expected in Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate. The presence of chlorine atoms may enhance lipophilicity compared to the phenoxy group in the target compound .
  • (Z)-Methyl 3-(4-ethoxyanilino)acrylate (): Structurally similar but lacks the benzoylamino group. Crystal packing in this derivative is stabilized by C–H···O hydrogen bonds, a feature likely shared with the target compound .
  • (Z)-Methyl 2-acetamido-3-(4-nitrophenyl)acrylate (): The nitro group at the para position introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This contrasts with the electron-donating phenoxy group in the target compound, which may influence redox properties or binding interactions in biological systems .
Key Structural Parameters
Compound Substituents (R1, R2) Molecular Weight (g/mol) Dihedral Angles (°) Hydrogen Bonding Patterns
Target Compound R1=benzoylamino, R2=4-phenoxy ~380 (estimated) Likely planar C–H···O (predicted)
Dichlorophenoxy, pyrimidinyloxy 532.3 65.71, 44.42 C–H···O dominant
Ethoxyanilino 249.3 Not reported C9–H9···O4 (observed)
Acetamido, 4-nitrophenyl 264.2 Not reported N/A (nitro group may disrupt)

Q & A

Q. What are the standard synthetic routes for Methyl 2-(benzoylamino)-3-(4-phenoxyanilino)acrylate, and how do reaction conditions influence yield?

The compound is synthesized via β-enamino ester formation, typically involving a Michael addition between methyl acrylate derivatives and substituted anilines. Key variables include solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and reaction time (12–24 hrs). For example, highlights that continuous flow reactors improve efficiency in scaling up reactions. Optimization requires monitoring intermediates via TLC or HPLC to ensure minimal side products like hydrolysis derivatives .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry and bond angles, as demonstrated in structurally similar β-enamino esters (e.g., (Z)-Methyl 3-(4-ethoxyanilino)acrylate, ). Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions and Z/E isomerism.
  • FT-IR : Confirmation of amide (1650–1700 cm1^{-1}) and ester (1720–1750 cm1^{-1}) functional groups. Discrepancies between computational (DFT) and experimental SCXRD data should be resolved via R-factor analysis .

Q. How do the compound’s functional groups dictate its reactivity in nucleophilic additions or oxidations?

The acrylate ester and benzoylamino groups enable nucleophilic attacks at the α,β-unsaturated carbonyl. For instance, the 4-phenoxyanilino moiety may participate in hydrogen bonding, altering reaction pathways ( ). Oxidation studies on analogous compounds (e.g., ) show that electron-withdrawing substituents on the phenyl ring increase susceptibility to peroxidation .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data is limited, general precautions include:

  • Use of nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Storage in anhydrous conditions to prevent hydrolysis.
  • Disposal via incineration to minimize environmental release ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

Discrepancies often arise from impurities in starting materials (e.g., substituted anilines) or incomplete esterification. Advanced purification methods include:

  • Flash chromatography : Optimize solvent gradients using silica gel ( ).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals ( ). Purity should be validated via HPLC (>95%) and elemental analysis .

Q. What experimental designs are optimal for studying its bioactivity in enzyme inhibition assays?

  • Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor inhibition of serine hydrolases.
  • Docking studies : Align the compound’s structure (from SCXRD data) with target enzymes (e.g., acetylcholinesterase) using AutoDock Vina. notes that similar acrylates interact with enzyme active sites via π-π stacking and hydrogen bonds .

Q. How do structural modifications (e.g., substituents on the phenyl rings) affect its physicochemical properties?

  • LogP : Introducing electron-donating groups (e.g., -OCH3_3) increases lipophilicity, as seen in methyl 3-(4-ethoxyanilino)acrylate ( ).
  • Solubility : Polar substituents (e.g., -NH2_2) enhance aqueous solubility but may reduce membrane permeability ( ). Quantitative Structure-Activity Relationship (QSAR) models can predict these effects .

Q. What strategies mitigate racemization or isomerization during synthesis?

  • Low-temperature reactions : Reduce thermal energy to prevent Z/E interconversion.
  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce stereoselectivity. highlights steric hindrance from bulky groups (e.g., bromophenyl) as a factor in stabilizing specific conformers .

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